molecular formula C39H67N5O7 B1677349 Monomethyl auristatin E CAS No. 474645-27-7

Monomethyl auristatin E

Número de catálogo B1677349
Número CAS: 474645-27-7
Peso molecular: 717.97858
Clave InChI: RJACXSRFJLSJEZ-UIJRFTGLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent . It is derived from peptides occurring in marine shell-less mollusc Dolabella auricularia called dolastatins . MMAE is a potent antimitotic drug that inhibits cell division by blocking the polymerization of tubulin . Due to its toxicity, it cannot be used as a drug itself; instead, it is linked to a monoclonal antibody (MAB) which directs it to the cancer cells .


Synthesis Analysis

The development of an integrin αvβ6-selective PDC was achieved by combining the therapeutic efficacy of the cytotoxic drug MMAE with the selectivity of the αvβ6-binding peptide (αvβ6-BP) and with the ability of positron emission tomography (PET) imaging by copper-64 .


Molecular Structure Analysis

MMAE is a synthetic derivative of dolastatin 10 and functions as a potent mitotic inhibitor by inhibiting tubulin polymerization . In solution, half of the drug molecules are locked in an inactive conformation, severely decreasing their efficiency, and potentially increasing the risk of side-effects .


Chemical Reactions Analysis

MMAE is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .


Physical And Chemical Properties Analysis

MMAE is a highly potent peptidyl antimitotic agent that blocks the polymerization of tubulin . It is a component of a clinically approved antibody-directed conjugates Brentuximab vedotin, Glembatumumab vedotin, Enfortumab vedotin and Polatuzumab vedotin .

Aplicaciones Científicas De Investigación

Quimiorradioinmunoterapia Trimodal para el Cáncer

MMAE se ha utilizado en un enfoque terapéutico trimodal que combina quimioterapia, radioterapia e inmunoterapia . Este enfoque aprovecha los anticuerpos y péptidos conjugados con MMAE para dirigirse a los tumores, mejorando la eficacia de la radioterapia y estimulando las respuestas inmunitarias antitumorales. Los conjugados producen específicamente un control tumoral duradero dependiente de las células T CD8 y memoria inmunológica, ofreciendo una estrategia prometedora para los cánceres localmente avanzados.

Fotoquimioterapia Combinada

Los investigadores han desarrollado nanopartículas de profármacos de MMAE activadas por luz para la fotoquimioterapia combinada del cáncer de páncreas . Estas nanopartículas están diseñadas para liberar MMAE tras la activación por luz, induciendo la apoptosis en el microentorno tumoral. Este método optimiza la aplicación de MMAE para el tratamiento del cáncer de páncreas, con el objetivo de reducir los graves efectos secundarios tóxicos asociados a la quimioterapia convencional.

Neuropatía Periférica en ADC

MMAE es una carga útil frecuente en los ADC debido a su mejora significativa de la eficacia terapéutica general contra diversas malignidades . Sin embargo, su uso está asociado al desarrollo de neuropatía periférica, un efecto secundario que requiere una cuidadosa consideración durante la planificación del tratamiento y el seguimiento del paciente.

Administración de Fármacos Dirigida al Tumor

Se ha explorado la síntesis y evaluación de conjugados fármaco-péptido de MMAE-integrina αvβ6 para la administración de fármacos dirigida al tumor . Esta estrategia tiene como objetivo administrar MMAE directamente a las células tumorales que expresan la integrina αvβ6, minimizando el impacto en las células sanas y potencialmente reduciendo la toxicidad sistémica.

Agente Antimitiótico para Líneas Celulares de Cáncer

MMAE actúa como un potente agente antimitiótico al bloquear la polimerización de la tubulina . Los microtúbulos desempeñan un papel fundamental en la función celular, y la capacidad de MMAE para interrumpir su formación conduce al arresto del ciclo celular y a la apoptosis en diversas líneas celulares de cáncer, lo que demuestra su potencial como agente terapéutico.

Mejora de la Ventana Terapéutica de los ADC

El desarrollo de los ADC basados en MMAE se centra en mejorar la ventana terapéutica, el equilibrio entre la eficacia y la toxicidad . Mediante la conjugación de MMAE con anticuerpos específicos para antígenos tumorales, los investigadores pretenden aumentar la concentración del agente citotóxico dentro del tumor, al tiempo que limitan la exposición a los tejidos normales.

Mecanismo De Acción

Monomethyl auristatin E works by disrupting the microtubule network in cells, leading to cell cycle arrest and apoptosis. This compound binds to tubulin, the protein component of microtubules, and inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

Actividad Biológica

Monomethyl auristatin E has been found to be highly active against a variety of tumor cell lines, including those of the breast, colon, lung, and prostate. This compound has also been found to be active against certain types of hematological malignancies, including acute myeloid leukemia and multiple myeloma.
Biochemical and Physiological Effects
This compound has been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to induce a variety of other biochemical and physiological effects, including the inhibition of cell migration, the induction of oxidative stress, and the inhibition of angiogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Monomethyl auristatin E has been used extensively in laboratory experiments to study the mechanisms of microtubule disruption and its effects on cell cycle progression and apoptosis. This compound is a highly potent and selective inhibitor of microtubule polymerization, making it an ideal drug for laboratory experiments. However, this compound has a short half-life in vivo, making it difficult to study its effects in long-term experiments.

Direcciones Futuras

For research into Monomethyl auristatin E include the development of more potent and selective derivatives, the exploration of combination therapies with other drugs, and the development of novel delivery systems for this compound in order to increase its efficacy and reduce its toxicity. Additionally, further research into the mechanism of action of this compound could lead to the development of new therapeutic strategies for the treatment of cancer. Finally, further research into the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective and safer dosing regimens for this compound-based therapies.

Safety and Hazards

MMAE is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name

(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASWEROEPLKSEI-UIJRFTGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H67N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028844
Record name Monomethyl auristatin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474645-27-7
Record name Monomethylauristatin E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474645-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monomethyl auristatin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474645277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monomethyl auristatin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valinamide,N-methyl-L-valyl-N-((1S,2R)-4-((2S)-2-((1R,2R)-3-(((1R,2S)-2-hydroxy-1- methyl-2-phenylethyl)amino)-1-methoxy-2-methyl-3-oxopropyl)-1pyrrolidinyl)-2- methoxy-1- ((1S)-1-methylpropyl)-4-oxobutyl)-N-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMETHYL AURISTATIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I58RC5EJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monomethyl auristatin E
Reactant of Route 2
Monomethyl auristatin E
Reactant of Route 3
Monomethyl auristatin E
Reactant of Route 4
Reactant of Route 4
Monomethyl auristatin E
Reactant of Route 5
Reactant of Route 5
Monomethyl auristatin E
Reactant of Route 6
Reactant of Route 6
Monomethyl auristatin E

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.